N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide

Description

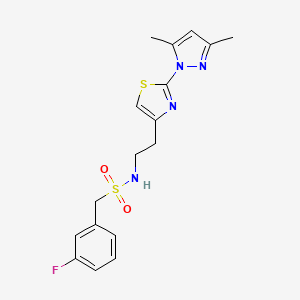

N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a heterocyclic compound featuring a thiazole core substituted with a 3,5-dimethylpyrazole moiety at the 1-position. The thiazole ring is connected via an ethyl chain to a methanesulfonamide group attached to a 3-fluorophenyl ring. The 3-fluorophenyl group may enhance metabolic stability and binding affinity through hydrophobic and electronic interactions, while the sulfonamide moiety could contribute to hydrogen bonding and acidity, influencing solubility and target engagement.

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-1-(3-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S2/c1-12-8-13(2)22(21-12)17-20-16(10-25-17)6-7-19-26(23,24)11-14-4-3-5-15(18)9-14/h3-5,8-10,19H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHAEFKEZWHWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)CC3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C17H20N4O2S

- Molecular Weight : 348.43 g/mol

- CAS Number : 371209-88-0

The presence of a thiazole ring and a pyrazole moiety contributes to its diverse biological effects.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit considerable antimicrobial properties. The compound's structure suggests it may share similar activities:

- Mechanism of Action : Thiazoles are known to interfere with bacterial cell wall synthesis and disrupt metabolic pathways. Compounds with thiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3h | MRSA | 2 µg/mL |

| 3j | E. faecium | 2 µg/mL |

| 7 | Candida spp. | >64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer).

Case Study: Cytotoxic Effects

In a recent study, derivatives of this compound were tested for cytotoxicity using the C6 glioma cell line. The results indicated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating a promising therapeutic index .

Table 2: Cytotoxic Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | C6 | 5.13 |

| 5a | SH-SY5Y | 5.00 |

| 5-FU | C6 | 8.34 |

The mechanism through which the compound induces cytotoxicity appears to involve apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treated cells exhibited significant G0/G1 phase arrest, suggesting that the compound effectively halts the proliferation of cancer cells .

Scientific Research Applications

Research indicates that compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide exhibit significant biological activities, particularly in cancer therapy. The following sections detail its potential applications:

Antitumor Activity

The compound has shown promising results in inhibiting tumor growth in various preclinical studies. Its mechanism of action involves targeting specific signaling pathways associated with cancer cell proliferation and survival.

Case Study Highlights:

- In Vitro Studies : Research demonstrated that treatment with this compound significantly reduced cell viability in cancer cell lines expressing specific biomarkers.

- In Vivo Studies : Animal models indicated that administration led to reduced tumor sizes and improved survival rates compared to control groups.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antitumor Activity | Inhibits growth in various cancer cell lines |

| Mechanism of Action | Inhibits c-MET signaling pathways |

| Induction of Apoptosis | Promotes cell death in c-MET dependent tumors |

| Preclinical Efficacy | Demonstrated reduced tumor size in murine models |

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic routes that incorporate the necessary functional groups while maintaining structural integrity.

Synthetic Route Overview:

- Formation of Pyrazole and Thiazole Rings : Initial steps focus on constructing the pyrazole and thiazole moieties through cyclization reactions.

- Introduction of Methanesulfonamide Group : This step enhances solubility and biological activity.

- Final Coupling Reaction : The complete structure is finalized by coupling with the fluorophenyl moiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

Compounds 10a , 10b , and 10c (from ) share a thiazole core but differ in substituents and linker chemistry. These derivatives feature a phenylureido group connected to the thiazole via a piperazine-acetate linker, contrasting with the target compound’s ethyl-linked pyrazole-thiazole and methanesulfonamide groups. Key distinctions include:

- Functional Groups: The target compound’s methanesulfonamide vs. ureido groups in 10a–c.

- Substituents : The 3-fluorophenyl group in the target vs. halogenated phenylureas in 10a–c (e.g., 3,5-dichlorophenyl in 10b ). Fluorine’s electronegativity may enhance dipole interactions, while chlorine increases lipophilicity.

- Linkers : The ethyl chain in the target compound vs. the piperazine-acetate in 10a–c , affecting conformational flexibility and spatial orientation.

Sulfonamide/Carboxamide Derivatives

Inhibitors like FIPI , NCDOB , and NFOT () share sulfonamide or carboxamide pharmacophores but lack the thiazole-pyrazole core. For example:

- FIPI contains a benzimidazolone-piperidine scaffold with a carboxamide group, while NFOT uses a triazaspiro system. These structures highlight divergent strategies for targeting similar biological pathways (e.g., phospholipase D inhibition for FIPI ).

- The target compound’s thiazole-pyrazole core may offer unique π-π stacking or metal-coordination capabilities absent in these analogues .

Physicochemical and Pharmacokinetic Comparisons

- Molecular Weight : The target compound’s estimated molecular weight (~450–500 g/mol) aligns with 10a–c (498–548 g/mol) but is lower than FIPI (~500–550 g/mol).

- Synthetic Yields: Compounds 10a–c were synthesized in high yields (87–90%) , suggesting efficient routes for thiazole-urea derivatives. No yield data is available for the target compound.

- Bioactivity : While 10a–c and FIPI are linked to kinase or phospholipase inhibition, the target compound’s biological profile remains uncharacterized in the provided evidence.

Data Tables

Table 2: Functional Group and Bioactivity Comparison

Research Findings and Implications

- The target compound’s pyrazole-thiazole core and sulfonamide group distinguish it from ureido-thiazole derivatives (10a–c ) and carboxamide inhibitors (FIPI , NCDOB ). These differences may translate to improved target selectivity or pharmacokinetic profiles.

- Crystallographic studies using SHELXL () could elucidate conformational preferences of the target compound, aiding in structure-activity relationship (SAR) analyses.

- Future studies should prioritize synthesizing the target compound with reported yields and benchmarking its bioactivity against 10a–c and FIPI -like inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.